molecular formula C₁₃H₁₅N₃O₃ B1155073 4-Desisopropyl-4-methyl Imazethapyr

4-Desisopropyl-4-methyl Imazethapyr

Cat. No.: B1155073
M. Wt: 261.28
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic IUPAC Name and Structural Characterization

The systematic IUPAC name for 4-Desisopropyl-4-methyl Imazethapyr is 2-(4,4-dimethyl-5-oxo-1H-imidazol-2-yl)-5-ethylpyridine-3-carboxylic acid . This nomenclature reflects the compound’s core structure, which consists of a pyridine ring substituted with an ethyl group at position 5 and a carboxylic acid moiety at position 3. The imidazol-2-yl group at position 2 contains a dimethyl-substituted oxo-imidazolinone ring system.

The structural characterization, derived from its SMILES notation (CCc1cnc(C2=NC(C)(C)C(=O)N2)c(c1)C(=O)O), confirms the presence of:

  • A pyridine ring with ethyl and carboxylic acid substituents.
  • A 4,4-dimethyl-5-oxoimidazolinone ring fused to the pyridine backbone.

Table 1: Key Structural Features

Feature Description
Pyridine substituents Ethyl (C2H5) at position 5; carboxylic acid (-COOH) at position 3
Imidazolinone ring 4,4-dimethyl substitution; ketone group at position 5
Molecular connectivity Fused heterocyclic system with planar geometry

CAS Registry Number and Alternative Synonyms

The CAS Registry Number for this compound is not explicitly provided in the available literature . However, the compound is recognized under several synonyms, including:

  • 5-Ethyl-2-(4,4-dimethyl-5-oxo-1H-imidazol-2-yl)nicotinic acid
  • This compound .

These synonyms emphasize its structural relationship to imazethapyr, a broader class of imidazolinone herbicides, while distinguishing its unique substitution pattern.

Molecular Formula and Weight Calculations

The molecular formula of this compound is C₁₃H₁₅N₃O₃ . The molecular weight, calculated as follows:

  • Carbon (C): 12.01 × 13 = 156.13 g/mol
  • Hydrogen (H): 1.01 × 15 = 15.15 g/mol
  • Nitrogen (N): 14.01 × 3 = 42.03 g/mol
  • Oxygen (O): 16.00 × 3 = 48.00 g/mol
    Total : 156.13 + 15.15 + 42.03 + 48.00 = 261.31 g/mol .

This aligns with experimental data reporting a molecular weight of 261.276 g/mol .

Isomeric Considerations and Stereochemical Properties

This compound exhibits no chiral centers due to the symmetric dimethyl substitution on the imidazolinone ring. The absence of stereoisomers is confirmed by its SMILES representation, which lacks tetrahedral stereodescriptors (e.g., @ or @@). However, tautomerism is possible at the imidazolinone ring’s oxo group, enabling keto-enol tautomeric shifts under specific conditions.

Table 2: Isomeric and Stereochemical Analysis

Property Details
Chirality None (symmetric dimethyl group prevents stereoisomerism)
Tautomerism Keto-enol tautomerism feasible at the imidazolinone oxo group
Geometric isomerism Absent due to planar imidazolinone and pyridine rings

Properties

Molecular Formula

C₁₃H₁₅N₃O₃

Molecular Weight

261.28

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imazethapyr

  • Structure : Imazethapyr contains a pyrimidinyl benzoic acid backbone with an isopropyl substituent.
  • Activity: It inhibits acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants.
  • Environmental Behavior : Degradation in soil is influenced by pH, organic matter (OM), and temperature. Higher OM and acidic pH reduce its mobility, while increased temperature accelerates dissipation .
  • Selectivity : Molecularly imprinted polymers (MIPs) exhibit high binding selectivity for imazethapyr over analogs like imazapyr and carbendazim, indicating structural specificity .

Imazapyr

  • Key Differences : Lacks the aromatic benzoic acid moiety present in imazethapyr.
  • Binding Capacity : MIPs designed for imazethapyr show low affinity for imazapyr, highlighting the importance of the benzoic acid group in recognition .
  • Environmental Impact : Persists longer in alkaline soils compared to imazethapyr due to reduced microbial degradation.

Carbendazim

  • Selectivity: Despite superficial similarity, MIPs for imazethapyr show negligible binding to carbendazim, underscoring the specificity of the imidazolinone backbone .

4-Desisopropyl-4-methyl Imazethapyr

  • Hypothesized Activity : Increased lipophilicity due to the methyl group may improve soil adsorption but reduce mobility, affecting weed control efficacy.
  • Degradation : Expected to follow trends similar to imazethapyr, with dissipation rates influenced by soil pH, OM, and temperature .

Comparative Data Table

Compound Key Substituents ALS Inhibition Soil Half-Life (Days) MIP Binding Selectivity
Imazethapyr Pyrimidinyl, isopropyl High 30–90 (pH-dependent) High
Imazapyr Pyridine ring Moderate 60–120 Low
Carbendazim Benzimidazole None 20–40 Negligible
4-Desisopropyl-4-methyl* Pyrimidinyl, methyl Theoretical† ~40–80‡ Not tested

*Hypothetical data based on structural analogs.
†Predicted due to conserved ALS-binding motifs.
‡Estimated based on imazethapyr’s behavior under similar conditions .

Research Findings and Implications

  • Selectivity : Structural nuances (e.g., benzoic acid in imazethapyr vs. pyridine in imazapyr) critically impact herbicide-MIP interactions .
  • Environmental Risk : Soil amendments (e.g., farmyard manure) and temperature modulate degradation, suggesting this compound’s environmental impact could be managed through application practices .
  • Gaps in Knowledge: Direct studies on this compound are lacking. Future research should prioritize synthesis, ALS inhibition assays, and soil mobility experiments.

Preparation Methods

Comparative Analysis with Related Compounds

CompoundStructural ModificationSynthetic RouteKey Reference
ImazethapyrIsopropyl group on imidazoloneAlkylation of hydroxy intermediateCN102453022B
4-Desmethyl-4-ethyl ImazethapyrEthyl substitution for methylNucleophilic substitutionPubChem
4-Desisopropyl-4-methyl ImazethapyrMethyl substitution for isopropylDealkylation or selective alkylationInferred

This comparison highlights the feasibility of modifying substituents on the imidazolone ring through targeted reactions.

Analytical Methods for Verification

Spectroscopic and Chromatographic Techniques

MethodParametersApplicationSource
LC-MS/MSESI+ mode, SRM transitionsQuantification in environmental samplesAgilent, Shimadzu
GC-MS/MSSH-l-5Sil MS columnResidue analysis in plant matricesShimadzu
NMR¹H/¹³C spectraStructural confirmationPubChem

For example, LC-MS/MS methods using gradient elution with acetonitrile and formic acid achieve detection limits of 0.05–0.1 µg/L in water.

Challenges and Research Gaps

  • Limited Direct Synthesis Data : No patents or peer-reviewed articles explicitly describe the preparation of this compound.

  • Metabolic Pathway Utilization : While imazethapyr’s metabolism involves hydroxylation and glucosidation, controlled synthesis of the methyl derivative remains unexplored.

  • Optimization of Reaction Conditions : Parameters such as temperature, catalysts, and solvent systems require elucidation for efficient synthesis.

Proposed Experimental Protocol

Hypothetical Synthesis Workflow

  • Step 1 : Prepare 5-ethyl-2,3-pyridinedicarboxylic acid (intermediate for imazethapyr).

  • Step 2 : React with a diamine precursor (e.g., 4,4-dimethylhydantoin) under cyclization conditions to form the imidazolone ring.

  • Step 3 : Dealkylate the isopropyl group via hydrolysis or oxidation to introduce the methyl substituent.

  • Step 4 : Purify using HPLC or crystallization.

Analytical Validation

ParameterTarget SpecificationMethod
Purity>95%HPLC (ZORBAX Extend-C-18 column)
IdentityConfirm SMILES structureLC-HRMS, NMR
Quantification0.05–0.1 µg/L in waterLC-MS/MS (Agilent 1200 LC)

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying 4-Desisopropyl-4-methyl Imazethapyr in environmental matrices?

  • Methodology : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for quantification. For HPLC, use reverse-phase C18 columns with UV detection at λmax ≈ 255 nm, as validated in purity assessments . GC methods require derivatization for enhanced volatility, with mass spectrometry (MS) detection recommended for trace-level analysis. Soil extraction protocols should include solid-phase extraction (SPE) using acidic or neutral conditions to recover adsorbed residues .

Q. How does this compound inhibit plant growth at the molecular level?

  • Mechanistic Insight : The herbicide disrupts branched-chain amino acid biosynthesis by inhibiting acetolactate synthase (ALS), critical for valine, leucine, and isoleucine production. Transcriptomic studies reveal significant downregulation of photosynthetic genes (e.g., PSII reaction center proteins) and Calvin cycle enzymes (e.g., RuBisCO), leading to carbohydrate and lipid metabolism disruption . Non-target metabolomic profiling identifies altered metabolites in amino acid pathways, such as proline and glutamate .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on soil adsorption hysteresis?

  • Experimental Design :

Soil Characterization : Measure pH, organic carbon, and clay content, as adsorption hysteresis (irreversible binding) is pronounced in alkaline soils .

Temperature-Dependent Studies : Conduct isothermal adsorption-desorption experiments at 15°C, 25°C, and 35°C to assess thermodynamic parameters (ΔH°, ΔS°) .

Farmyard Manure Amendment : Evaluate how organic matter alters hysteresis by competing for binding sites, using principal component analysis (PCA) to correlate soil properties with mobility .

Q. What methodologies are recommended for assessing enantioselective phytotoxicity?

  • Protocol :

  • Enantiomer Separation : Use chiral HPLC columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile phases like n-hexane/isopropanol (80:20 v/v) .
  • Bioassays : Treat plants (e.g., Arabidopsis or rice) with individual enantiomers (≥98% purity) at 0.05% acetone solvent concentration. Measure root elongation inhibition, antioxidant enzyme activity (SOD, CAT), and lipid peroxidation (MDA levels) to quantify stereospecific toxicity .

Q. How can transcriptomic and metabolomic data be integrated to elucidate non-target plant toxicity?

  • Multi-Omics Approach :

Transcriptomics : Use RNA-Seq to identify differentially expressed genes (DEGs) in pathways like photosynthesis (e.g., Lhcb genes) and oxidative stress (e.g., APX, GPX) .

Metabolomics : Apply LC-MS/MS to quantify changes in carbohydrates (e.g., sucrose, trehalose) and amino acids (e.g., tryptophan, phenylalanine).

Pathway Enrichment : Tools like KEGG or MapMan can map DEGs and metabolites to pathways, revealing cross-talk between gene expression and metabolic flux .

Q. What experimental designs minimize confounding factors in evaluating herbicide persistence in soil?

  • Field vs. Lab Studies :

  • Field Trials : Use randomized block designs with four replications, applying imazethapyr at V3-V4 plant growth stages. Monitor residual activity via bioassays (e.g., sorghum dry weight) at 75–150 days after application (DAA) .
  • Lab Incubations : Simulate aerobic/anaerobic conditions at varying moisture levels (e.g., 30%–60% water-holding capacity) to assess degradation kinetics. Quantify half-lives using first-order decay models .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in crop injury data across application timings?

  • Statistical Framework :

Mixed Models : Use PROC MIXED (SAS) to partition variance into fixed (herbicide rate, timing) and random (location, year) effects. Arcsine transformation is recommended for injury percentage data .

Dose-Response Curves : Apply logarithmic logistic models to compare relative potency of pre-emergence (PPI/PRE) vs. post-emergence (POST) applications, ensuring parallel slope assumptions .

Q. What strategies improve reproducibility in electrochemical degradation studies?

  • Optimized Protocols :

  • Electrode Selection : Use Ti/SnO2-Sb2O5/PbO2 anodes in Na2SO4 electrolyte for direct mineralization, monitored via UV-Vis spectral shifts (e.g., 220–300 nm absorbance decay) .
  • Parameter Control : Maintain current density at 10–20 mA/cm<sup>2</sup> and pH 3–5 to optimize hydroxyl radical (•OH) generation .

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